molecular formula C19H15ClN4OS2 B2942991 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 688337-29-3

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B2942991
CAS RN: 688337-29-3
M. Wt: 414.93
InChI Key: OJZCWGXGMBNUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole . These types of compounds are often synthesized for their potential antimycobacterial properties .


Synthesis Analysis

The synthesis of similar compounds involves designing, in silico ADMET prediction, and synthesizing novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .

Scientific Research Applications

Antitumor Activity

One of the significant applications of this compound is in antitumor research. A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of this compound and evaluated their potential antitumor activity against various human tumor cell lines. They found certain derivatives, including those similar to the specified compound, to show considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

In 2020, Mary et al. explored the photochemical and thermochemical properties of benzothiazolinone acetamide analogs, including compounds structurally similar to the one . Their studies suggest potential applications in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, they investigated ligand-protein interactions, indicating potential biomedical applications (Mary et al., 2020).

Crystal Structure Analysis

The crystal structure of related compounds has been a subject of study, as indicated by Saravanan et al. (2016). Understanding the crystal structure is crucial for applications in material science and drug design (Saravanan et al., 2016).

Fluorescent Probes

Shao et al. (2011) demonstrated the use of similar compounds as efficient fluorescent probes for mercury ion detection, indicating its application in environmental monitoring and analytical chemistry (Shao et al., 2011).

Antibacterial Properties

Compounds structurally related to the specified compound have been studied for their antibacterial properties. Desai et al. (2008) synthesized and evaluated a series of related compounds for their activity against various bacteria, suggesting its potential in developing new antibacterial agents (Desai et al., 2008).

Synthesis of Novel Derivatives

Research by Azeez and Abdullah (2019) involved synthesizing novel derivatives of similar compounds, indicating the chemical versatility and potential for creating new molecules with varied applications (Azeez & Abdullah, 2019).

Safety and Hazards

The safety and hazards of similar compounds are usually evaluated through in vitro antitubercular activity and acute cellular toxicity tests .

Future Directions

The future directions for similar compounds involve further investigation as new insecticidal/acaricidal leading structures . The structure-activity relationship (SAR) analysis provides valuable information for further structural modifications .

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-2-7-15-16(10-12)27-18(22-15)23-17(25)11-26-19-21-8-9-24(19)14-5-3-13(20)4-6-14/h2-10H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZCWGXGMBNUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.